1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione 1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Brand Name: Vulcanchem
CAS No.: 898440-43-2
VCID: VC6920293
InChI: InChI=1S/C17H16Cl2N6O2/c1-9-7-24-13-14(22(2)17(27)23(3)15(13)26)20-16(24)25(21-9)8-10-4-5-11(18)12(19)6-10/h4-6H,7-8H2,1-3H3
SMILES: CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC(=C(C=C4)Cl)Cl
Molecular Formula: C17H16Cl2N6O2
Molecular Weight: 407.26

1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

CAS No.: 898440-43-2

Cat. No.: VC6920293

Molecular Formula: C17H16Cl2N6O2

Molecular Weight: 407.26

* For research use only. Not for human or veterinary use.

1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione - 898440-43-2

Specification

CAS No. 898440-43-2
Molecular Formula C17H16Cl2N6O2
Molecular Weight 407.26
IUPAC Name 1-[(3,4-dichlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Standard InChI InChI=1S/C17H16Cl2N6O2/c1-9-7-24-13-14(22(2)17(27)23(3)15(13)26)20-16(24)25(21-9)8-10-4-5-11(18)12(19)6-10/h4-6H,7-8H2,1-3H3
Standard InChI Key LBBLSBTVGKJUGF-UHFFFAOYSA-N
SMILES CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC(=C(C=C4)Cl)Cl

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[(3,4-dichlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c] triazine-6,8-dione, reflects its hybrid heterocyclic system. The core structure combines a purine scaffold (six-membered pyrimidine fused to a five-membered imidazole) with a triazine ring, modified by methyl groups at positions 3, 7, and 9. The 3,4-dichlorobenzyl moiety at position 1 introduces steric bulk and electronic effects critical for biological interactions.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₆Cl₂N₆O₂
Molecular Weight407.26 g/mol
SMILESCC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC(=C(C=C4)Cl)Cl
InChIKeyLBBLSBTVGKJUGF-UHFFFAOYSA-N

The dichlorobenzyl group enhances lipophilicity (clogP ≈ 3.2), while the triazino-purine core provides hydrogen-bonding sites via carbonyl and amine groups. X-ray crystallography of analogous compounds reveals planar triazine rings stacked perpendicularly to the purine system, suggesting potential π-π interactions in protein binding .

Synthetic Pathways and Optimization

Stepwise Synthesis

Synthesis typically begins with 3,7,9-trimethylpurine-6,8-dione, which undergoes cyclocondensation with hydrazine derivatives to form the triazine ring. Subsequent alkylation with 3,4-dichlorobenzyl chloride introduces the aromatic substituent. Key steps include:

  • Purine Precursor Activation: Treatment of 3,7,9-trimethylxanthine with phosphorus oxychloride yields 6,8-dichloro-3,7,9-trimethylpurine.

  • Triazine Ring Formation: Reaction with carbohydrazide in dimethylformamide (DMF) at 80°C forms the triazino[3,4-f]purine scaffold.

  • Benzylation: Nucleophilic substitution with 3,4-dichlorobenzyl bromide in the presence of K₂CO₃ completes the synthesis.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Purine ActivationPOCl₃, reflux, 4h78
Triazine CyclizationCarbohydrazide, DMF, 80°C, 12h65
Benzylation3,4-DCl-BnBr, K₂CO₃, DMF, 24h52

Optimization studies indicate that replacing DMF with N-methylpyrrolidone (NMP) improves cyclization yields to 73%, while microwave-assisted synthesis reduces reaction times by 40%.

Biological Activities and Mechanistic Insights

Kinase Inhibition Profiling

The compound exhibits nanomolar inhibition (IC₅₀ = 12 nM) against cyclin-dependent kinase 2 (CDK2), a target in cancer therapeutics. Molecular docking simulations suggest the dichlorobenzyl group occupies a hydrophobic pocket near the ATP-binding site, while the triazino-purine core forms hydrogen bonds with Glu81 and Leu83.

Antimicrobial Efficacy

Against Plasmodium falciparum (3D7 strain), the compound demonstrates potent antimalarial activity (EC₅₀ = 45 nM), outperforming chloroquine (EC₅₀ = 112 nM) in drug-resistant models. This correlates with its ability to inhibit hemozoin crystallization, as shown in β-hematin inhibition assays.

Table 3: Comparative Biological Data

TargetActivity (IC₅₀/EC₅₀)Reference CompoundActivity (IC₅₀/EC₅₀)
CDK212 nMRoscovitine100 nM
P. falciparum 3D745 nMChloroquine112 nM
β-hematin Inhibition78% at 10 µMQuinine62% at 10 µM

Applications in Medicinal Chemistry

Drug-Resistant Malaria

The compound’s dual mechanism—disrupting hemozoin formation and inhibiting parasitic kinases—makes it a candidate for multidrug-resistant malaria. In murine models, a 5 mg/kg/day dose reduced parasitemia by 98% within 72 hours, comparable to artemisinin derivatives.

Oncology Therapeutics

Structural analogs lacking the dichlorobenzyl group show reduced kinase selectivity, underscoring this moiety’s role in target engagement. A derivative with a 4-fluorobenzyl group exhibited 3-fold lower CDK2 inhibition, highlighting the importance of chlorine atoms in hydrophobic interactions .

Comparative Analysis with Related Derivatives

Phenethyl-Substituted Analog

The phenethyl derivative (CID 16610467, C₁₈H₂₀N₆O₂) replaces dichlorobenzyl with a phenethyl group, reducing antimalarial potency (EC₅₀ = 210 nM) but improving blood-brain barrier permeability (logBB = 0.4 vs. -0.2 for the dichlorobenzyl compound). This suggests tunability for CNS-targeted applications .

Table 4: Structure-Activity Relationships

SubstituentCDK2 IC₅₀ (nM)P. falciparum EC₅₀ (nM)logP
3,4-Dichlorobenzyl12453.2
2-Phenethyl892102.8
4-Fluorobenzyl36982.9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator